N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that occurs widely in natural products and many pharmaceutical ingredients . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by various methods. One common method is the spontaneous condensation between o-phenylenediamines and 1,2-dicarbonyl compounds . Other synthetic approaches include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Molecular Structure Analysis
The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Scientific Research Applications
Synthesis of Isoindoloquinoline Derivatives
This compound has been used in the synthesis of different derivatives belonging to the isoindolo[2,1-a]quinoline family . The synthesis was achieved by a Claisen–Smichdt-type condensation reaction .
Antioxidant Activity
Some derivatives of this compound have been evaluated for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives, including this compound, have been studied for their anti-cancer and anti-proliferative activities . These compounds have shown promising results against various types of cancer cells.
Anti-Microbial Activity
Quinoxaline derivatives have also been studied for their anti-microbial properties . They have shown effectiveness against various microorganisms, making them potential candidates for the development of new antimicrobial drugs.
Anti-Convulsant Activity
Research has also been conducted on the anti-convulsant activity of quinoxaline derivatives . Anti-convulsants are medications that prevent or reduce the severity of seizures.
Anti-Tuberculosis Activity
Quinoxaline derivatives have been studied for their anti-tuberculosis activity . Tuberculosis is a serious infectious disease that affects the lungs and other parts of the body.
Anti-Malarial Activity
Studies have also been conducted on the anti-malarial activity of quinoxaline derivatives . Malaria is a life-threatening disease that’s typically transmitted through the bite of an infected Anopheles mosquito.
Anti-Leishmanial Activity
Research has been conducted on the anti-leishmanial activity of quinoxaline derivatives . Leishmaniasis is a parasitic disease that is caused by infection with Leishmania parasites, which are spread through the bite of sand flies.
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Some quinoxaline derivatives have shown good inhibition activity against infected cells . The specific interactions between this compound and its targets, leading to these inhibitory effects, require further investigation.
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist activity, and anti-amoebiasis
Result of Action
Some quinoxaline derivatives have shown inhibitory action against certain cells . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide is not clearly defined in the current literature. Environmental factors can significantly impact the pharmacodynamics and pharmacokinetics of a compound, and understanding these influences is crucial for drug development.
Future Directions
The development of new, simple, and efficient routes for the synthesis of quinoxaline derivatives is of interest because current methods have certain limitations arising from tedious work-ups, long reaction times, and the use of explosive reagents . The development of a practicable strategy using N-thiocyanatosuccinimide (NTS) reagent to facilitate the synthesis of new sulfur-containing compounds is still highly necessary .
properties
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15(21)18-12-8-4-3-7-11(12)16-17(22)20-14-10-6-5-9-13(14)19-16/h3-10H,2H2,1H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYMBKNSKXIHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645042 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide |
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